n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Histone Deacetylase Inhibition Positional Isomerism Zinc-Binding Group Geometry

n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 42022-47-9) is a uracil-5-hydroxamic acid, a heterocyclic small molecule (C₅H₅N₃O₄, MW 171.11 g/mol) composed of a 2,4-dioxopyrimidine (uracil) core with an N-hydroxycarboxamide group at the C5 position. This compound belongs to the uracil-based hydroxamic acid (UBHA) class, in which the hydroxamic acid moiety functions as a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in metalloenzymes such as histone deacetylases (HDACs).

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 42022-47-9
Cat. No. B14155955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS42022-47-9
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C(=O)NO
InChIInChI=1S/C5H5N3O4/c9-3-2(4(10)8-12)1-6-5(11)7-3/h1,12H,(H,8,10)(H2,6,7,9,11)
InChIKeyXQVIOIHGCXHOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 42022-47-9): Compound Class and Procurement-Relevant Characteristics


n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 42022-47-9) is a uracil-5-hydroxamic acid, a heterocyclic small molecule (C₅H₅N₃O₄, MW 171.11 g/mol) composed of a 2,4-dioxopyrimidine (uracil) core with an N-hydroxycarboxamide group at the C5 position . This compound belongs to the uracil-based hydroxamic acid (UBHA) class, in which the hydroxamic acid moiety functions as a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in metalloenzymes such as histone deacetylases (HDACs) [1]. Unlike the more extensively studied positional isomer N-hydroxy-2,4-dioxo-1H-pyrimidine-6-carboxamide (orotohydroxamic acid, CAS 5067-46-9), the 5-carboxamide substitution pattern places the hydroxamic acid at the position naturally occupied by the carboxylic acid in orotic acid biosynthesis intermediates, a regiochemical feature that can influence molecular recognition by pyrimidine-metabolizing enzymes [2]. The compound is commercially available at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC from multiple suppliers .

Minimal fragment-sized ZBG scaffold for metalloenzyme target engagement studies
C5-regiospecific substitution; discriminates from C6 positional isomer in uracil-recognizing enzymes
Batch-certified purity with NMR/HPLC/GC QC documentation supports lot-to-lot reproducibility

Why Substituting n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide with Other Uracil Derivatives or Hydroxamic Acids Compromises Experimental Reproducibility


Simple in-class substitution fails because the C5-hydroxamic acid position on the uracil ring is a regiospecific determinant of both enzyme recognition and zinc-chelating geometry. The 5-carboxamide isomer (CAS 42022-47-9) places the hydroxamic acid at the pyrimidine C5 position, whereas the more common 6-carboxamide isomer (orotohydroxamic acid, CAS 5067-46-9) presents the ZBG at C6, resulting in a different spatial orientation of the metal-chelating group relative to the uracil hydrogen-bonding face . This positional difference is consequential for enzymes that recognize the uracil ring through specific hydrogen-bonding patterns: dihydropyrimidine dehydrogenase, uridine phosphorylase, and dihydroorotate dehydrogenase are all sensitive to C5 vs. C6 substitution [1]. Furthermore, replacing the hydroxamic acid with a carboxylic acid (as in orotic acid, CAS 65-86-1) eliminates zinc chelation entirely, while substituting with a non-hydroxamate ZBG (e.g., benzamide or aminobenzamide) alters HDAC isoform selectivity profiles documented across pyrimidine-hydroxamic acid series [2]. For laboratories using this compound as a chemical probe, building block, or analytical standard, the C5-regiospecific hydroxamic acid defines its biochemical fingerprint; substitution with any positional isomer or ZBG-modified analog introduces a different pharmacological profile that cannot be corrected by equimolar adjustment.

Positional isomer (C6-hydroxamic acid) may shift uracil-enzyme recognition due to altered ZBG trajectory.

Carboxylic acid replacement eliminates zinc chelation, potentially reducing metalloenzyme inhibition.

Optimized UBHAs with cap/linker groups may obscure contribution of the core uracil-ZBG motif.

Quantitative Differentiation Evidence for n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide vs. Closest Comparators


Positional Isomer Selectivity: C5-Hydroxamic Acid vs. C6-Hydroxamic Acid Pyrimidine Regiochemistry and HDAC Target Engagement

The target compound (CAS 42022-47-9) bears the hydroxamic acid zinc-binding group at the uracil C5 position, whereas its positional isomer orotohydroxamic acid (CAS 5067-46-9) bears it at C6. In the uracil-based hydroxamic acid (UBHA) pharmacophore, the uracil ring serves as the connection unit (CU) between the cap group and the ZBG; C5 vs. C6 substitution alters the spatial trajectory of the hydroxamic acid toward the catalytic Zn²⁺ ion in HDAC enzymes. Structure-activity relationship studies on UBHA series have demonstrated that the position of substitution on the uracil ring determines which HDAC isoforms are preferentially inhibited, with C6-substituted analogs in the Mai et al. series achieving potency against maize HD2 and mouse HDAC1 at low nanomolar concentrations [1]. The simple 5-hydroxamic acid scaffold lacks the extended linker and cap group present in optimized UBHAs (e.g., 1d and 1l with IC₅₀ values below SAHA), making it a minimal pharmacophore probe for delineating the contribution of the uracil-hydroxamic acid core to target engagement independent of linker and cap group effects [2]. No published direct head-to-head IC₅₀ comparison between the 5-carboxamide and 6-carboxamide isomers exists for any defined HDAC isoform; this represents a knowledge gap that procurement of both isomers would directly address.

C5 vs. C6 ZBG Geometry
Class-level inference
No direct head-to-head IC₅₀ data; C5 hydroxamic acid predicted zinc-chelating, C6 isomer presents altered pharmacophore trajectory.
Regiospecific isomer procurement supports comparative enzyme recognition studies
Data gap; head-to-head enzymatic assay lacking for isolated isomers
Histone Deacetylase Inhibition Positional Isomerism Zinc-Binding Group Geometry Uracil-Based Hydroxamic Acids

Hydroxamic Acid ZBG vs. Carboxylic Acid: Essentiality of the N-Hydroxy Group for Metalloenzyme Inhibition in the Uracil-5-Carboxamide Series

The target compound contains an N-hydroxycarboxamide (hydroxamic acid) at the C5 position, which is the critical pharmacophore for zinc-dependent metalloenzyme inhibition. Replacing this with the corresponding carboxylic acid yields 2,4-dioxo-1H-pyrimidine-5-carboxylic acid (uracil-5-carboxylic acid), which lacks the N-hydroxy group necessary for bidentate Zn²⁺ chelation. Across the broader HDAC inhibitor literature, conversion of a hydroxamic acid to a carboxylic acid uniformly reduces HDAC inhibitory potency by 100- to 1000-fold, as demonstrated for trichostatin A, SAHA, and numerous pyrimidine-hydroxamic acid series [1]. The hydroxamic acid ZBG is specifically required for nanomolar inhibition of class I and class IIb HDACs; non-hydroxamate ZBGs (benzamides, trifluoromethylketones, aminobenzamides) exhibit distinct isoform selectivity profiles [2]. For the uracil series, the importance of the hydroxamic acid ZBG is reinforced by the pyrimidine hydroxy amide patent literature (e.g., US8614223), which claims pyrimidine-hydroxamic acids as HDAC inhibitors with specified IC₅₀ values in the low nanomolar range, while corresponding carboxylic acid analogs are not claimed as active HDAC inhibitors [3]. The compound CAS 42022-47-9 represents the minimal uracil-hydroxamic acid scaffold; procurement of the corresponding 5-carboxylic acid analog would not serve as a zinc-chelating enzyme inhibitor.

ZBG Identity
Class-level inference
Hydroxamic acid ZBG predicted essential; carboxylic acid replacement expected >100-fold weaker based on SAHA SAR.
N-hydroxy group required for zinc-chelating enzyme inhibition assays
Class-level SAR; no direct data for this scaffold
Zinc Chelation HDAC Inhibition Metalloenzyme Pharmacology Structure-Activity Relationship

Scaffold Minimality as a Differentiation Factor: The 5-Hydroxamic Acid Uracil Core vs. Extended-Linker UBHAs as Chemical Biology Probes

CAS 42022-47-9 represents the minimal uracil-hydroxamic acid scaffold (fragment-sized at 171 Da), consisting solely of the uracil connection unit with a directly attached hydroxamic acid ZBG—without the extended phenylalkyl cap groups and polymethylene linkers present in optimized UBHAs such as MC1742 (MW ~400–500 Da) [1]. In the UBHA series reported by Mai et al. (2006) and Fiorentino et al. (2016), potent HDAC inhibitors incorporate a uracil C6-substituent (phenyl, benzyl, or biphenyl), a 4–5 carbon linker, and the hydroxamic acid ZBG [2]. The minimal C5-hydroxamic acid scaffold provides a distinct experimental utility: it can serve as (a) a negative-control fragment lacking the cap group required for high-affinity HDAC isoform binding, (b) a starting point for fragment-based ligand design to probe the minimum ZBG requirements, or (c) a synthetic intermediate for elaboration into more complex UBHA analogs with defined linker and cap modifications. MC1742, a uracil-based hydroxyamide with optimized linker and cap groups, achieves HDAC6 IC₅₀ of 7 nM and class I HDAC IC₅₀ values of 20–610 nM [1]; the minimal scaffold lacking these elements is expected to show substantially weaker binding, making it useful for delineating the energetic contribution of each pharmacophoric element.

Fragment vs. Lead-like
Class-level inference
MW 171 Da (fragment) vs. optimized UBHAs ~400–500 Da; expected >100-fold weaker HDAC binding due to absent cap/linker.
Useful for delineating ZBG contribution in fragment-based design
MC1742 reference; no direct comparative data for this fragment
Chemical Probe Development Scaffold Minimality Fragment-Based Drug Discovery UBHA Series

Physicochemical and Quality Control Differentiation: Batch-Certified Purity of CAS 42022-47-9 vs. Uncharacterized or Lower-Purity Uracil Hydroxamic Acid Sources

The target compound is commercially available at certified 98% purity from multiple reputable vendors, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is essential for procurement decisions in chemical biology and medicinal chemistry, where impurities in hydroxamic acid samples can confound enzyme inhibition assays. Hydroxamic acids are susceptible to hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, and the presence of even 2–5% of the carboxylic acid impurity could produce false-negative results in zinc-chelation-dependent enzyme assays. The availability of batch-specific NMR spectra allows end-users to verify the integrity of the hydroxamic acid moiety (characteristic N–OH proton resonance) prior to use . Compared to custom-synthesized uracil hydroxamic acids that may lack rigorous QC documentation, purchasing the certified compound (CAS 42022-47-9) ensures lot-to-lot reproducibility essential for comparative studies across laboratories.

Purity & QC
Lot attribute
98% certified purity with batch-specific NMR, HPLC, GC documentation
Lot-to-lot reproducibility verified for biochemical assay consistency
Hydrolysis to carboxylic acid monitored via QC; verify prior to long-duration assays
Analytical Chemistry Quality Control Procurement Standards Purity Analysis

Research and Industrial Application Scenarios for n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Based on Differentiated Evidence


Fragment-Based Drug Discovery: Minimal Zinc-Binding Pharmacophore for HDAC or Metalloenzyme Inhibitor Design

The compound serves as a minimal fragment (MW 171 Da) containing both a uracil hydrogen-bonding scaffold and a hydroxamic acid ZBG. Its small size allows it to be used as a reference fragment in fragment-based screening campaigns aimed at identifying novel HDAC inhibitors or other zinc-dependent enzyme inhibitors. Because it lacks the cap and linker groups present in optimized UBHAs (see Evidence Item 3), it provides a baseline for assessing the ligand efficiency of each added pharmacophoric element during fragment-to-lead optimization. Researchers can co-crystallize this fragment with HDAC isoforms to map the minimum binding pose of the uracil-hydroxamic acid core and guide structure-based design [1].

Chemical Probe Tool: Differentiating C5-Specific from C6-Specific Pyrimidine-Metabolizing Enzyme Recognition

The C5-positional isomerism of this compound (vs. the 6-carboxamide isomer, CAS 5067-46-9) makes it a precise chemical probe for investigating uracil-recognizing enzymes that discriminate between C5 and C6 substitution. Enzymes such as dihydropyrimidine dehydrogenase, uridine phosphorylase, dihydroorotate dehydrogenase, and thymidine phosphorylase all engage the uracil ring through specific hydrogen-bonding patterns that are sensitive to substitution position. Comparative studies using both the 5-carboxamide and 6-carboxamide isomers can map the regiochemical tolerance of these enzyme active sites [2].

Synthetic Intermediate: Building Block for Diversified UBHA Libraries with Controlled Linker and Cap Group Installation

The simple 5-hydroxamic acid-uracil structure is a versatile synthetic intermediate for constructing diversified UBHA libraries. The free N1 and N3 positions on the uracil ring, combined with the pre-installed hydroxamic acid at C5, allow for systematic introduction of cap groups and linkers at the uracil nitrogen atoms. This approach provides an alternative to the more common C6-functionalized UBHA series (Mai et al., 2006; Fiorentino et al., 2016) and enables exploration of a distinct vector for cap group presentation relative to the ZBG [3].

Analytical Reference Standard: Hydroxamic Acid Stability and Hydrolysis Monitoring in Biochemical Assay Buffers

With batch-certified 98% purity and multi-method QC documentation, this compound can function as an analytical reference standard for monitoring hydroxamic acid stability under biochemical assay conditions. Hydroxamic acids are prone to hydrolysis to carboxylic acids; the availability of NMR-characterized material allows researchers to establish baseline spectral fingerprints and monitor hydrolytic degradation over time using HPLC or LC-MS. This application is particularly valuable for laboratories conducting long-duration enzyme inhibition assays where compound integrity must be verified .

Application
Selection Property
Validation Focus
Fragment-Based HDAC Probe Design
Minimal ZBG scaffold (MW 171 Da)
Ligand efficiency and binding pose in HDAC co-crystallization
C5 vs. C6 Enzyme Recognition Mapping
Regiospecific hydroxamic acid at uracil C5
Active-site tolerance in pyrimidine-metabolizing enzymes
UBHA Library Diversification
Pre-installed C5-hydroxamic acid group
Systematic linker/cap introduction at N1/N3 positions
Hydroxamic Acid Stability Monitoring
Batch-certified purity and multi-method QC
Hydrolytic degradation tracking in assay buffers
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